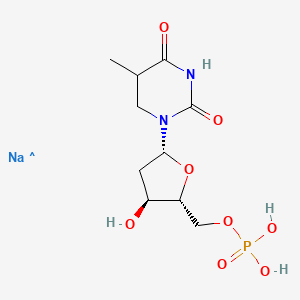
2-amino-2-methylpropan-1-ol,8-bromo-1,3-dimethyl-7H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-2-methylpropan-1-ol,8-bromo-1,3-dimethyl-7H-purine-2,6-dione is a compound that combines the properties of two distinct chemical entities. The first part, 2-amino-2-methylpropan-1-ol, is an organic compound with the molecular formula C4H11NO. The second part, 8-bromo-1,3-dimethyl-7H-purine-2,6-dione, is a brominated derivative of theophylline, a well-known xanthine derivative. This compound is often referred to in the context of its use in pharmaceuticals, particularly as a diuretic agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-methylpropan-1-ol typically involves the reaction of acrylonitrile with ammonia to form aminopropionitrile, which is then hydrolyzed to produce the desired compound . The synthesis of 8-bromo-1,3-dimethyl-7H-purine-2,6-dione involves the bromination of theophylline under acidic conditions, followed by crystallization to purify the product .
Industrial Production Methods: Industrial production of 2-amino-2-methylpropan-1-ol often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The production of 8-bromo-1,3-dimethyl-7H-purine-2,6-dione similarly involves large-scale bromination processes, with subsequent purification steps to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: 2-amino-2-methylpropan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
8-bromo-1,3-dimethyl-7H-purine-2,6-dione can participate in nucleophilic substitution reactions due to the presence of the bromine atom. It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used .
Major Products: The major products formed from the reactions of 2-amino-2-methylpropan-1-ol include various derivatives where the amino or hydroxyl groups are modified. For 8-bromo-1,3-dimethyl-7H-purine-2,6-dione, the major products include substituted purines where the bromine atom is replaced by other nucleophiles .
Aplicaciones Científicas De Investigación
2-amino-2-methylpropan-1-ol is used in various scientific research applications, including as a building block in organic synthesis and as a reagent in analytical chemistry . It is also used in the production of pharmaceuticals and as a stabilizer in certain formulations .
8-bromo-1,3-dimethyl-7H-purine-2,6-dione is primarily used in pharmaceutical research, particularly in the development of diuretic agents. It has also been studied for its potential use in treating certain medical conditions, such as premenstrual syndrome .
Mecanismo De Acción
The mechanism of action of 2-amino-2-methylpropan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. It can act as a stabilizer or modifier of certain biochemical pathways .
8-bromo-1,3-dimethyl-7H-purine-2,6-dione exerts its effects primarily through its action as a diuretic. It inhibits the reabsorption of sodium and water in the kidneys, leading to increased urine production. This compound also interacts with adenosine receptors, which play a role in its diuretic effects .
Comparación Con Compuestos Similares
Similar compounds to 2-amino-2-methylpropan-1-ol include other amino alcohols, such as 2-amino-1-butanol and 2-amino-2-methyl-1-propanol . These compounds share similar chemical properties and can undergo similar reactions.
8-bromo-1,3-dimethyl-7H-purine-2,6-dione can be compared to other xanthine derivatives, such as theophylline and caffeine. These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological effects .
Propiedades
Fórmula molecular |
C11H17BrN5O3+ |
|---|---|
Peso molecular |
347.19 g/mol |
Nombre IUPAC |
2-amino-2-methylpropan-1-ol;8-bromo-1,3-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C7H6BrN4O2.C4H11NO/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;1-4(2,5)3-6/h1-2H3;6H,3,5H2,1-2H3/q+1; |
Clave InChI |
CITODMOGDOXJKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)N.CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12359305.png)







![5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359368.png)
![7-oxo-5-phenyl-6-propan-2-yl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12359372.png)


phosphinyl]acetyl]-, sodium salt, (4S)-](/img/structure/B12359381.png)

